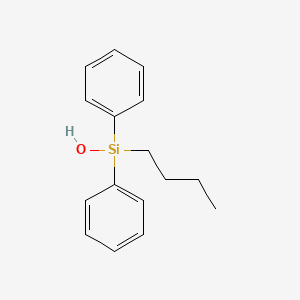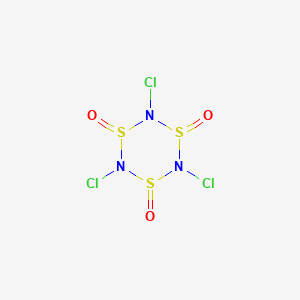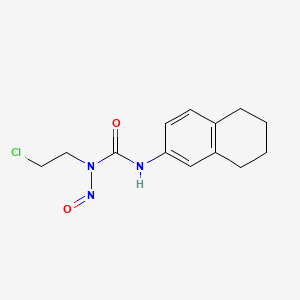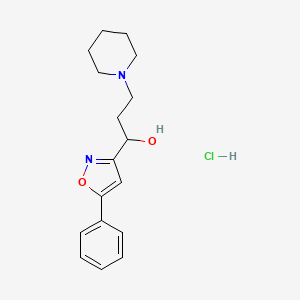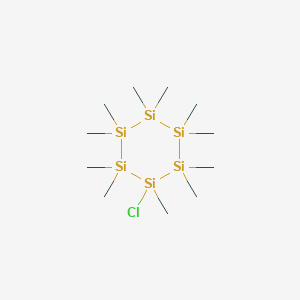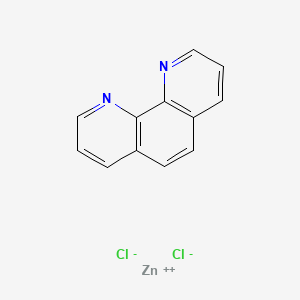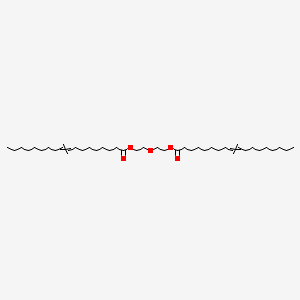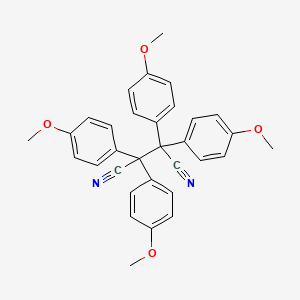
2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile is a chemical compound known for its unique structure and properties. It is characterized by the presence of four methoxyphenyl groups attached to a butanedinitrile core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile typically involves the reaction of 4-methoxybenzyl cyanide with a suitable catalyst under controlled conditions. The reaction is carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Compounds with substituted methoxy groups.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3-Tetrakis(4-hydroxyphenyl)butanedinitrile
- 2,2,3,3-Tetrakis(4-chlorophenyl)butanedinitrile
- 2,2,3,3-Tetrakis(4-fluorophenyl)butanedinitrile
Uniqueness
2,2,3,3-Tetrakis(4-methoxyphenyl)butanedinitrile stands out due to the presence of methoxy groups, which impart unique electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .
Propiedades
Número CAS |
7142-92-9 |
|---|---|
Fórmula molecular |
C32H28N2O4 |
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
2,2,3,3-tetrakis(4-methoxyphenyl)butanedinitrile |
InChI |
InChI=1S/C32H28N2O4/c1-35-27-13-5-23(6-14-27)31(21-33,24-7-15-28(36-2)16-8-24)32(22-34,25-9-17-29(37-3)18-10-25)26-11-19-30(38-4)20-12-26/h5-20H,1-4H3 |
Clave InChI |
DPFOPUKOKWMDFW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)OC)C(C#N)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



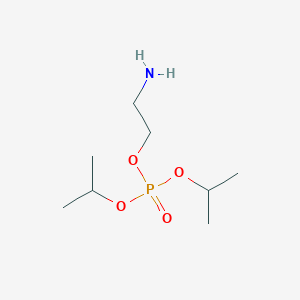
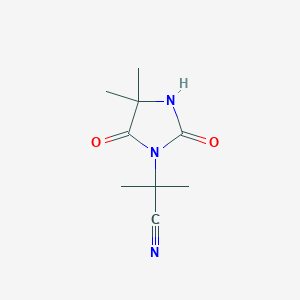
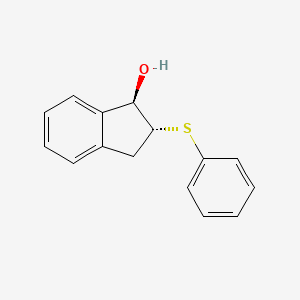
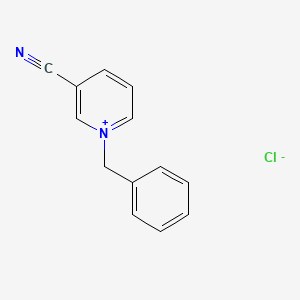

![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
